molecular formula C10H14ClN3O3 B1273896 2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol CAS No. 282104-85-2

2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol

Cat. No.: B1273896
CAS No.: 282104-85-2
M. Wt: 259.69 g/mol
InChI Key: JJNARJRYRLCABJ-UHFFFAOYSA-N
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Description

2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol is an organic compound with the molecular formula C10H14ClN3O3 It is a derivative of aniline and contains both chloro and nitro functional groups

Mechanism of Action

Target of Action

This compound may be used in chemical synthesis , suggesting that it could interact with a variety of molecular targets depending on the specific reactions involved.

Pharmacokinetics

Its physical and chemical properties such as melting point, boiling point, and density have been predicted .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol typically involves the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-2-nitroaniline.

    Reduction: The nitro group in 4-chloro-2-nitroaniline is reduced to an amino group, resulting in 4-chloro-2-aminoaniline.

    Alkylation: The 4-chloro-2-aminoaniline is then alkylated with ethylene oxide to introduce the ethanolamine moiety, forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and elevated temperatures.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: A precursor in the synthesis of 2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol.

    4-Chloro-2-aminoaniline: Another intermediate in the synthesis process.

    This compound derivatives: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to its combination of chloro, nitro, and ethanolamine functional groups

Biological Activity

2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol, also known as a derivative of nitrophenyl aminoethanol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy and antimicrobial actions. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula: C₈H₁₀ClN₂O₃
  • Molecular Weight: 218.63 g/mol

The presence of the 4-chloro-2-nitrophenyl group is significant for its biological interactions.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of 4-chloro-2-nitrophenyl compounds can induce apoptosis in cancer cells such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves cell cycle arrest and apoptosis induction.

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHCT-11615.5Apoptosis induction
Compound BMCF-712.3G0/G1 arrest
Compound CHeLa18.7G2/M arrest

The mechanism by which these compounds exert their effects generally involves:

  • Inhibition of MDM2-p53 Interactions: While some compounds inhibit these interactions, others may not affect them directly but still induce apoptosis.
  • Cell Cycle Arrest: Compounds have been shown to cause G0/G1 and G2/M phase arrest, leading to reduced cell proliferation.
  • Induction of Apoptosis: Concentration-dependent increases in sub-G1 populations indicate apoptosis, which can occur in both wild-type and mutant p53 cell lines.

Study on Cytotoxicity

A study published in MDPI evaluated the cytotoxic effects of several nitrophenyl derivatives, including those structurally related to this compound. The study utilized an MTT assay to determine cell viability after treatment with varying concentrations of the compounds.

Findings:

  • The compound exhibited significant cytotoxicity against HCT-116 cells with an IC50 value of approximately 15 µM.
  • The study highlighted that modifications to the nitrophenyl group could enhance or reduce activity, emphasizing structure-activity relationships (SAR).

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity against various pathogens. Preliminary tests indicated that certain derivatives possess inhibitory effects on gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli64 µg/mL

Properties

IUPAC Name

2-[2-(4-chloro-2-nitroanilino)ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O3/c11-8-1-2-9(10(7-8)14(16)17)13-4-3-12-5-6-15/h1-2,7,12-13,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNARJRYRLCABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001202756
Record name 2-[[2-[(4-Chloro-2-nitrophenyl)amino]ethyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282104-85-2
Record name 2-[[2-[(4-Chloro-2-nitrophenyl)amino]ethyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282104-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-[(4-Chloro-2-nitrophenyl)amino]ethyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2-(4-CHLORO-2-NITROANILINO)ETHYL)AMINO)ETHANOL
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